molecular formula C7H8BrNO2S B1376473 3-Bromo-5-(methylsulfonyl)aniline CAS No. 62606-00-2

3-Bromo-5-(methylsulfonyl)aniline

Cat. No.: B1376473
CAS No.: 62606-00-2
M. Wt: 250.12 g/mol
InChI Key: JVVOWNCCNDEBSM-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylsulfonyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a methylsulfonyl group attached to an aniline ring

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(methylsulfonyl)aniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . The compound’s bromine atom can form covalent bonds with nucleophilic sites on biomolecules, while the methylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom can participate in covalent bonding with nucleophilic sites, while the methylsulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For example, the compound may be actively transported into cells by membrane transporters, or it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methylsulfonyl)aniline typically involves the bromination of 5-(methylsulfonyl)aniline. One common method is to react 5-(methylsulfonyl)aniline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

5-(methylsulfonyl)aniline+Br2This compound\text{5-(methylsulfonyl)aniline} + \text{Br}_2 \rightarrow \text{this compound} 5-(methylsulfonyl)aniline+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Nucleophilic substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Bromo-5-(methylsulfonyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of bioactive compounds that can be used in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.

    5-(Methylsulfonyl)aniline: Lacks the bromine atom, which limits its use in nucleophilic substitution reactions.

    3-Chloro-5-(methylsulfonyl)aniline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

Uniqueness

3-Bromo-5-(methylsulfonyl)aniline is unique due to the presence of both the bromine atom and the methylsulfonyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-bromo-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVOWNCCNDEBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738314
Record name 3-Bromo-5-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62606-00-2
Record name 3-Bromo-5-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-3-methylsulfonyl-5-nitro-benzene (100 mg; 0.4 mmol) was dissolved in THF (10 ml). Raney-Nickel was added and the mixture hydrogenated at 1 bar. The reaction mixture was filtrated and concentrated. 30 mg (0.16 mmol; 40%) of target compound were obtained as a yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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